molecular formula C10H12N4O2 B1475700 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one CAS No. 2091618-24-3

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B1475700
CAS No.: 2091618-24-3
M. Wt: 220.23 g/mol
InChI Key: OKLJTCDLGGHRDY-UHFFFAOYSA-N
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Description

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-14-5-3-7(6-9(14)15)10-12-8(2-4-11)16-13-10/h3,5-6H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLJTCDLGGHRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can bind to and inhibit certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound can form complexes with metal ions, influencing metalloenzyme activities and potentially altering cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses to external stimuli. In terms of gene expression, this compound can upregulate or downregulate the transcription of genes involved in stress responses, apoptosis, and cell proliferation. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit certain kinases, thereby affecting phosphorylation-dependent signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Biological Activity

The compound 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a derivative of 1,2,4-oxadiazole and pyridine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2} with a molecular weight of approximately 246.27 g/mol. Its structure includes an oxadiazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that it exhibits IC50 values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells. This was corroborated by increased levels of p53 and activation of caspase-3, indicating a pathway leading to programmed cell death .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Bactericidal Effects : It demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Fungal Activity : Preliminary tests suggest potential antifungal activity, although further studies are needed to establish efficacy and mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives:

Study ReferenceCell Line/OrganismIC50/ActivityNotes
MCF-7 (Breast Cancer)0.65 µMInduces apoptosis via p53 activation
CEM-13 (Leukemia)10.38 µMStrong cytotoxicity compared to doxorubicin
S. aureus0.0039 mg/mLComplete death within 8 hours
E. coli0.025 mg/mLEffective against multiple strains

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Oxadiazole Ring : Known for enhancing bioactivity through interactions with cellular targets.
  • Pyridine Moiety : Contributes to solubility and potential receptor binding.

Molecular docking studies suggest that the compound may interact effectively with certain protein targets involved in cancer progression, similar to established chemotherapeutics like tamoxifen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 2
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.